Ethambutol

Description

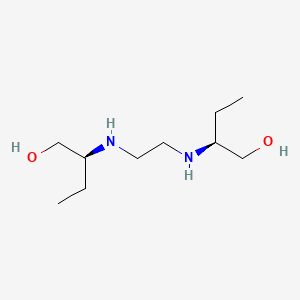

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUTYOVWOVBAKS-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCCNC(CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)NCCN[C@@H](CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023006, DTXSID901028179 | |

| Record name | Ethambutol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R*,2'R*)-2,2'-(Ethane-1,2-diyldiimino)dibutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ethambutol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in chloroform, methylene chloride; less soluble in benzene; sparingly soluble in water, 7.58e+00 g/L | |

| Record name | Ethambutol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00330 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHAMBUTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethambutol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals, WHITE, CRYSTALLINE POWDER | |

CAS No. |

74-55-5, 36697-71-9 | |

| Record name | (+)-Ethambutol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethambutol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethambutol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00330 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethambutol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R*,2'R*)-2,2'-(Ethane-1,2-diyldiimino)dibutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethambutol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHAMBUTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G167061QZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHAMBUTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethambutol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171.5-174.5, 87.5-88.8 °C, 88 °C | |

| Record name | Ethambutol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00330 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHAMBUTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethambutol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014474 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action

Target of Action

Ethambutol primarily targets the arabinosyltransferases (embA, embB, and embC) . These enzymes are crucial for the synthesis of the mycobacterial cell wall.

Mode of Action

Ethambutol diffuses into Mycobacterium cells. Once inside the cell, it inhibits the arabinosyltransferases, preventing the formation of the cell wall components arabinogalactan and lipoarabinomannan. This inhibition prevents cell division.

Biochemical Pathways

The inhibition of arabinosyltransferases by Ethambutol affects the peptidoglycan biosynthesis pathway . This pathway is responsible for the production of arabinogalactan and lipoarabinomannan, key components of the mycobacterial cell wall. The disruption of this pathway leads to a decrease in the number of binding sites for mycolic acid, leading to the accumulation of mycolic acid, trehalose monomycolate, and trehalose dimycolate.

Pharmacokinetics

Ethambutol is approximately 75-80% orally bioavailable . A 25 mg/kg oral dose of ethambutol reaches a Cmax of 2-5 µg/mL, with a Tmax of 2-4 hours. The clearance and volume of distribution were estimated to be 77.4 liters/h and 76.2 liters, respectively. A G/A mutation with regard to CYP1A2 2159 G>A was associated with a 50% reduction in relative bioavailability.

Result of Action

The inhibition of arabinosyltransferases by Ethambutol leads to a decrease in the concentrations of arabinogalactan in the cell wall. This reduces the number of binding sites for mycolic acid, leading to the accumulation of mycolic acid, trehalose monomycolate, and trehalose dimycolate. Reduced levels of lipoarabinomannan may interfere with mycobacterial interaction with host cells.

Action Environment

The action, efficacy, and stability of Ethambutol can be influenced by various environmental factors. It’s important to note that the pharmacokinetics and pharmacodynamics of Ethambutol can be affected by individual patient characteristics, including genetic polymorphisms.

Biochemical Analysis

Biochemical Properties

Ethambutol interacts with three membrane-embedded arabinosyltransferases — EmbA, EmbB, and EmbC — involved in the synthesis of the mycobacterial cell wall. It also targets the glutamate racemase (MurI), a crucial enzyme of phase I peptidoglycan (PG) biosynthesis pathway of Mycobacterium tuberculosis.

Cellular Effects

Ethambutol exerts its effects by inhibiting the formation of cell wall components arabinogalactan and lipoarabinomannan, thereby preventing cell division. Decreased concentrations of arabinogalactan in the cell wall reduces the number of binding sites for mycolic acid, leading to the accumulation of mycolic acid, trehalose monomycolate, and trehalose dimycolate.

Molecular Mechanism

Ethambutol binds to similar domains in EmbB and EmbC and thereby inhibits the arabinosyltransferase activity necessary for creation of components of the mycobacterial cell wall. It acts as a competitive inhibitor of substrate for binding to mycobacterial MurI protein.

Temporal Effects in Laboratory Settings

It is known that Ethambutol’s inhibitory activity against tuberculosis is significant.

Biological Activity

Ethambutol (EMB) is a first-line antitubercular agent primarily used in the treatment of tuberculosis (TB). Its biological activity is characterized by its unique mechanism of action, pharmacokinetics, and potential adverse effects, particularly on ocular health. This article delves into the biological activity of ethambutol, highlighting its mechanisms, pharmacokinetics, case studies, and clinical findings.

Ethambutol exhibits its antitubercular effects primarily through the inhibition of cell wall synthesis in Mycobacterium tuberculosis (M. tuberculosis). It specifically targets the enzyme arabinosyl transferase, which is crucial for the biosynthesis of arabinogalactan, a component of the mycobacterial cell wall. This inhibition leads to impaired cell wall integrity and ultimately bacterial death .

Synergistic Effects with Other Drugs

Recent studies have shown that ethambutol can enhance the efficacy of other antitubercular agents such as isoniazid (INH). Ethambutol induces the expression of EtbR, a transcriptional repressor that modulates the expression of the inhA gene, thereby increasing INH susceptibility in M. tuberculosis. This synergistic action underscores the importance of combination therapy in TB treatment .

Pharmacokinetics

Ethambutol's pharmacokinetics have been extensively studied, particularly in pediatric populations. A two-compartment model best describes its pharmacokinetics, with first-order elimination characteristics. In a cohort study involving 188 children receiving a median dose of 20.2 mg/kg, it was found that 54.8% were HIV-positive on antiretroviral therapy (ART). The study noted significant variability in plasma concentrations, which can influence therapeutic outcomes .

| Parameter | Value |

|---|---|

| Median Dose | 20.2 mg/kg |

| Age Range | 0.3 - 12.6 years |

| Percentage HIV+ | 54.8% |

Ocular Toxicity

One of the most significant adverse effects associated with ethambutol is ocular toxicity, particularly optic neuropathy. A retrospective study involving over 4,000 patients treated with ethambutol reported an incidence rate of 0.5% for ethambutol-related optic neuropathy (EON). Risk factors identified included older age and smoking status .

Case Study Findings:

- In a cohort of 3 patients with renal TB treated with therapeutic levels of EMB, all experienced severe vision loss; two remained legally blind after long-term follow-up .

- Another study found that among patients diagnosed with EON, cessation of ethambutol led to visual recovery in approximately 60% within an average recovery time of 6.9 months .

Clinical Implications

The implications of ethambutol’s biological activity are profound for clinical practice:

- Combination Therapy: The ability to enhance INH efficacy through EtbR modulation suggests that EMB should be used in combination therapies for more effective TB management.

- Monitoring for Toxicity: Given the potential for severe ocular toxicity, regular monitoring of vision is recommended for patients receiving ethambutol, especially those at higher risk due to age or comorbidities.

Scientific Research Applications

Primary Use in Tuberculosis Treatment

Ethambutol is a cornerstone drug in the multi-drug regimen for treating drug-susceptible pulmonary tuberculosis. It inhibits the synthesis of the bacterial cell wall, making it effective against Mycobacterium tuberculosis. The standard treatment typically combines ethambutol with other first-line antitubercular drugs such as isoniazid, rifampicin, and pyrazinamide during the intensive phase of therapy .

Pharmacokinetics

Recent studies have demonstrated that ethambutol effectively penetrates tuberculous lesions. In a rabbit model, it showed a lesion-to-plasma exposure ratio ranging from 9 to 12, indicating significant accumulation in diseased tissues . This property is essential for its efficacy in treating TB, as effective drug concentration at the site of infection is critical.

Emerging Applications in Non-Tuberculous Mycobacterial Infections

Ethambutol has been endorsed for off-label use in treating non-tuberculous mycobacterial infections such as those caused by Mycobacterium avium complex, Mycobacterium kansasii, and Mycobacterium xenopi. Its role in these infections is particularly significant for patients who may have resistance to other first-line agents .

Optic Neuropathy

One notable side effect of ethambutol is its potential to cause optic neuropathy. A case study documented a patient who developed blurred vision after starting ethambutol therapy. Despite discontinuation of the drug, the patient's vision did not improve significantly, highlighting the need for monitoring visual function during treatment .

In a broader study involving over 4,000 patients treated with ethambutol for TB, it was found that approximately 0.5% experienced ethambutol-induced optic neuropathy. Risk factors included older age and prolonged duration of therapy .

Visual Assessment Studies

Research has shown that even subclinical changes can occur in patients receiving standard doses of ethambutol. For instance, a study indicated that nearly half of the patients exhibited changes in retinal nerve fiber layer thickness after six months of treatment . These findings suggest that regular ophthalmologic assessments are vital for early detection of potential side effects.

Resistance Patterns and Pharmacodynamics

Ethambutol resistance can emerge, particularly in cases where it is used as monotherapy or when there is co-infection with resistant strains of Mycobacterium tuberculosis. Studies have indicated that efflux-pump mechanisms may contribute to this resistance . Understanding these patterns is crucial for optimizing treatment regimens and minimizing resistance development.

Table: Summary of Ethambutol Applications

| Application Area | Description |

|---|---|

| Tuberculosis Treatment | First-line agent combined with other antitubercular drugs; inhibits cell wall synthesis. |

| Non-Tuberculous Mycobacterial Infections | Off-label use for infections like Mycobacterium avium complex. |

| Optic Neuropathy Monitoring | Risk of vision loss necessitates regular eye examinations during treatment. |

| Resistance Management | Understanding mechanisms to prevent development of drug resistance during therapy. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Dipiperidine Derivatives

A novel class of antitubercular agents, dipiperidines, exhibit comparable efficacy to ethambutol (MIC values similar to EMB) but with structural and mechanistic distinctions:

- Structure : Rigid dipiperidine scaffolds avoid the ethylenediamine motif of EMB, reducing chelation with divalent metal ions (e.g., zinc, copper), a mechanism linked to EMB’s ocular toxicity .

- Pharmacokinetics : Enhanced lipophilicity may improve tissue penetration and serum half-life compared to EMB .

| Parameter | Ethambutol | Dipiperidines |

|---|---|---|

| MIC against M. tuberculosis | 1–5 µg/mL | 1–5 µg/mL |

| Structural Flexibility | Flexible ethylenediamine | Rigid dipiperidine |

Unsymmetrical Ethambutol Analogues

Synthesized via Ellman’s sulfinyl chemistry, these analogues retain EMB’s core antimycobacterial activity but with modified properties:

- Mechanism: Like EMB, they target arabinosyltransferase but may bind conserved residues (e.g., EmbB positions 740, 1052, 1055) shared across Emb proteins .

Isoniazid (INH)

Key comparisons include:

- Toxicity Mechanism: EMB induces ON via retinal ganglion cell excitotoxicity . INH causes ON through pyridoxine depletion, leading to mitochondrial dysfunction.

- Resistance : EMB resistance (4–5%) is lower than INH resistance (up to 20% in high-burden regions) .

| Parameter | Ethambutol | Isoniazid |

|---|---|---|

| Primary Target | Arabinosyltransferase | Enoyl-ACP reductase (InhA) |

| Global Resistance Rate | 4–5% | 10–20% |

Second-Line Agents: Perhexiline and Daptomycin

Q & A

Q. What experimental models are most appropriate for studying Ethambutol-induced ocular toxicity, and how can confounding variables be controlled?

Methodological Answer:

- Animal Models : Rodent models (e.g., Wistar rats) are widely used due to their physiological similarity to humans in optic nerve responses. Ensure dose equivalence calculations align with human therapeutic ranges (e.g., 15–25 mg/kg/day) .

- Confounding Control : Use sham-treated control groups and monitor variables like zinc/copper levels, as Ethambutol chelates metal ions critical for retinal function . Histopathological scoring by blinded pathologists reduces observer bias .

- Validation : Pair in vivo models with in vitro retinal ganglion cell assays to confirm mechanistic pathways .

Q. How should researchers design studies to evaluate Ethambutol’s reproductive toxicity while adhering to ethical guidelines?

Methodological Answer:

- PICOT Framework : Define Population (e.g., animal models), Intervention (Ethambutol doses mimicking human exposure), Comparison (untreated controls), Outcomes (fertility rates, teratogenicity), and Timeframe (multigenerational studies) .

- Ethical Compliance : Follow GHS Category 1B protocols for reproductive toxicity, including mandatory PPE (gloves, respirators) and locked storage to prevent accidental exposure .

- Data Transparency : Use propensity score matching in retrospective analyses to minimize selection bias, as demonstrated in clinical cohort studies .

Advanced Research Questions

Q. How can contradictory data on Ethambutol’s neurotoxicity mechanisms be resolved through systematic review and meta-analysis?

Methodological Answer:

- Data Synthesis : Conduct a PRISMA-guided review of studies linking Ethambutol to copper/zinc dysregulation versus mitochondrial apoptosis pathways . Use tools like RevMan to calculate pooled effect sizes.

- Contradiction Analysis : Stratify studies by dosage (low vs. high) and exposure duration. For example, acute toxicity may involve metal chelation, while chronic exposure triggers oxidative stress .

- Sensitivity Analysis : Exclude underpowered studies or those with unvalidated biomarkers (e.g., non-blinded histopathology) to refine conclusions .

Q. What methodologies optimize the detection of Ethambutol-resistant Mycobacterium tuberculosis strains in in vitro assays?

Methodological Answer:

- Culture Techniques : Use BACTEC MGIT 960 systems for drug susceptibility testing. Include ethionamide as a control to rule out cross-resistance .

- Molecular Validation : Amplify embB gene mutations (e.g., M306V) via PCR and correlate with minimum inhibitory concentrations (MICs). Use Sanger sequencing for confirmation .

- Statistical Rigor : Apply Kaplan-Meier survival analysis to compare bacterial growth curves between resistant and susceptible strains .

Methodological Challenges and Solutions

Q. How can researchers address limitations in retrospective clinical data when analyzing Ethambutol-associated adverse events?

Methodological Answer:

- Limitation Mitigation : Use propensity score matching to balance covariates (e.g., age, comorbidities) between HRE and HREZ treatment groups .

- Bias Reduction : Employ inverse probability weighting to account for missing data in adverse event reporting .

- Validation : Cross-reference electronic health records with laboratory-confirmed outcomes (e.g., hepatotoxicity via ALT/AST levels) .

Q. What strategies improve the reliability of apoptosis assays in Ethambutol-treated animal models?

Methodological Answer:

- Standardization : Use hematoxylin-eosin (H&E) staining with semi-quantitative histopathological scoring by two independent pathologists .

- Advanced Techniques : Supplement with TUNEL assays to detect DNA fragmentation and caspase-3 immunohistochemistry for apoptotic pathway validation .

- Reproducibility : Archive raw data (e.g., microscopy images) in FAIR-compliant repositories for peer validation .

Data Presentation and Reporting

Q. How should researchers structure appendices to enhance transparency in Ethambutol toxicity studies?

Methodological Answer:

- Appendix Content : Include raw histopathology scores, dose-response curves, and statistical code (e.g., R/Python scripts) .

- Ethical Documentation : Detail Institutional Animal Care and Use Committee (IACUC) approvals and PPE protocols per GHS guidelines .

- Visual Aids : Use heatmaps to illustrate gene mutation frequencies in resistant strains or forest plots for meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.